N-(4-fluorophenyl)-4-((4-methoxyphenyl)thio)butanamide
Description
N-(4-Fluorophenyl)-4-((4-methoxyphenyl)thio)butanamide is a sulfur-containing amide derivative characterized by a butanamide backbone substituted with a 4-fluorophenyl group at the amide nitrogen and a 4-methoxyphenylthio moiety at the 4-position of the butanamide chain.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-(4-methoxyphenyl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-21-15-8-10-16(11-9-15)22-12-2-3-17(20)19-14-6-4-13(18)5-7-14/h4-11H,2-3,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUFIPMDNHRZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-((4-methoxyphenyl)thio)butanamide typically involves the reaction of 4-fluoroaniline with 4-methoxybenzenethiol in the presence of a suitable coupling agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The resulting intermediate is then subjected to further reactions to form the final butanamide structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-((4-methoxyphenyl)thio)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluorophenyl)-4-((4-methoxyphenyl)thio)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-((4-methoxyphenyl)thio)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenylthio groups can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomer: 4-((4-Fluorophenyl)thio)-N-(4-Methoxyphenyl)butanamide
This isomer swaps the positions of the fluorine and methoxy groups compared to the target compound. While both share a butanamide core with arylthio and aryl substituents, the reversed substitution pattern may lead to differences in polarity, solubility, and intermolecular interactions. For instance, the methoxy group’s electron-donating nature on the amide nitrogen (in the isomer) could enhance solubility in polar solvents compared to the fluorine-substituted amide in the target compound.
Sulfane Derivative: (4-Fluorophenyl)(4-Methoxyphenyl)sulfane
This simpler analog lacks the butanamide chain, consisting solely of a sulfur atom bridging 4-fluorophenyl and 4-methoxyphenyl groups. The absence of the amide group reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents compared to the target compound. Synthesis involves coupling 1,2-bis(4-fluorophenyl)disulfane with 4-methoxyphenyl precursors under basic conditions (KOtBu/DMSO) . Such methods may inform strategies for introducing thioether linkages in the target compound.
Amide Derivatives with Amino Substituents: Ethyl 4-(2-Fluorophenyl)-4-((4-Methoxyphenyl)amino)butanoate
This compound replaces the thio group with an amino linkage and incorporates an ester moiety. Key spectral differences include:
- IR : N-H stretch (~3300 cm⁻¹) and ester C=O (~1730 cm⁻¹) vs. thio C-S (~1250 cm⁻¹) and amide C=O (~1660 cm⁻¹) in the target compound .
- Synthesis : Requires condensation of 4-fluorobenzaldehyde with 4-methoxyphenylaniline under acidic conditions, followed by NaOH workup . This contrasts with the thioether-forming reactions likely used for the target compound.
Triazole-Thione Derivatives: 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3(4H)-thiones
These triazole-thiones share fluorophenyl and sulfonylphenyl groups but differ in their heterocyclic core. Key comparisons include:
- Tautomerism : Triazole-thiones exist in thione tautomeric forms, confirmed by IR (C=S at 1247–1255 cm⁻¹; absence of S-H bands) . The target compound’s thioether group lacks such tautomerism.
- Synthesis : Derived from hydrazinecarbothioamides via cyclization under basic reflux, highlighting methodologies applicable to sulfur-containing heterocycles .
Sulfonamide Derivatives: N-(4-Methoxyphenyl)benzenesulfonamide
This sulfonamide features a sulfonyl group instead of a thioether. Key distinctions:
Biological Activity
N-(4-fluorophenyl)-4-((4-methoxyphenyl)thio)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a butanamide backbone substituted with a 4-fluorophenyl group and a 4-methoxyphenylthio moiety. These structural components are believed to enhance its biological activity through improved binding affinity to specific molecular targets.
This compound's mechanism of action involves interactions with various enzymes and receptors. The presence of fluorine and methoxy groups is thought to enhance the compound's selectivity and potency against its targets. Preliminary studies suggest that it may inhibit enzyme activity or modulate receptor signaling pathways, leading to desired therapeutic effects .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been evaluated for its efficacy against various bacterial strains, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 3.2 μg/mL against Mycobacterium tuberculosis (Mtb) .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| BOK-1 | 5.9 | Mtb |
| BOK-2 | 1.8 | Mtb |
| BOK-3 | 2.4 | Mtb |
The selectivity index (SI) for these compounds indicates a substantial safety margin, suggesting their potential for further development as antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa) cell lines.
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| MCF-7 | 19.5 | Compound with 4-methoxyphenyl substituent |
| A549 | <0.1 | Various derivatives |
| HeLa | 8.107 | Doxorubicin (0.877 μM) |
The mechanism underlying the anticancer activity appears to involve apoptosis induction and inhibition of key signaling pathways, such as ERK1/2, which are crucial for cell proliferation and survival .
Case Studies
Case Study 1: Antitubercular Activity
In a study assessing the antitubercular efficacy of various compounds, this compound was part of a series that showed promising results against Mtb, with specific derivatives achieving MIC values significantly lower than traditional antibiotics .
Case Study 2: Cytotoxicity Assessment
Using the MTT assay on mouse fibroblast 3T3 cells, it was found that concentrations up to 50 μg/mL were generally safe for most tested compounds, indicating a favorable therapeutic window for further development .
Q & A
What are the recommended synthetic routes for N-(4-fluorophenyl)-4-((4-methoxyphenyl)thio)butanamide?
Basic
The synthesis typically involves nucleophilic substitution or coupling reactions. For thioether formation, 1-iodo-4-methoxybenzene can react with a thiol-containing intermediate (e.g., 4-fluorobenzenethiol) under basic conditions (e.g., KOtBu in DMSO) to form the (4-methoxyphenyl)thio moiety . Multi-step protocols may include amidation of the butanamide backbone using carbodiimide coupling agents. Purification via flash chromatography or recrystallization ensures high yield and purity .
Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?
Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the aromatic fluorophenyl and methoxyphenyl groups, while IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, and X-ray crystallography (if crystalline) provides definitive structural elucidation .
What stability considerations are critical for handling this compound in laboratory settings?
Basic
The compound is sensitive to strong oxidizing agents due to the thioether and amide groups. Store under inert atmospheres (N₂/Ar) at –20°C to prevent degradation. Monitor stability via HPLC under varying pH and temperature conditions to assess hydrolytic susceptibility .
How can researchers design experiments to elucidate the compound’s mechanism of action?
Advanced
Use biochemical assays (e.g., enzyme inhibition, receptor-binding studies) to identify targets. Molecular docking simulations predict interactions with proteins (e.g., kinases, GPCRs) by leveraging the fluorophenyl and methoxyphenyl motifs’ electron-withdrawing/donating properties. Pair with mutagenesis studies to validate binding sites .
What strategies resolve contradictions in reported biological activity data?
Advanced
Reproduce assays under standardized conditions (e.g., cell lines, assay buffers) to minimize variability. Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays). Compare structural analogs (e.g., sulfonyl vs. thioether derivatives) to isolate pharmacophores responsible for activity discrepancies .
Which functional groups in the compound are most reactive, and how can they be modified?
Advanced
The thioether group is prone to oxidation (→ sulfoxide/sulfone), while the amide bond may undergo hydrolysis under acidic/basic conditions. Targeted modifications:
- Thioether : Oxidize with mCPBA to study sulfone derivatives.
- Fluorophenyl : Introduce substituents via electrophilic aromatic substitution.
- Methoxyphenyl : Demethylate with BBr₃ to generate hydroxyl derivatives for SAR studies .
What purification techniques yield high-purity samples for biological testing?
Methodological
Use gradient elution flash chromatography (silica gel, hexane/EtOAc) to separate polar byproducts. For challenging purifications, employ preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA). Confirm purity (>95%) via analytical HPLC and LC-MS .
How should researchers approach solubility testing for this hydrophobic compound?
Methodological
Determine solubility in DMSO (primary stock solvent) and test in aqueous buffers (PBS, pH 7.4) using a shake-flask method. For in vitro assays, use co-solvents (e.g., <1% Tween-80) to enhance dispersion. Measure solubility via UV-Vis spectroscopy at λ_max .
What best practices exist for analyzing degradation products under stress conditions?
Analytical
Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24h.
- Oxidation : 3% H₂O₂ at 25°C.
- Photolysis : Expose to UV light (ICH Q1B guidelines).
Analyze degradants via LC-MS/MS and compare with synthetic standards .
Which unexplored biological targets or pathways should be prioritized for future research?
Research Gaps
Explore targets implicated in inflammatory or oncogenic pathways (e.g., COX-2, EGFR) due to structural similarity to known sulfonamide inhibitors. Utilize CRISPR screening or proteomics to identify novel interactors. Investigate synergy with existing therapeutics in combinatorial assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
